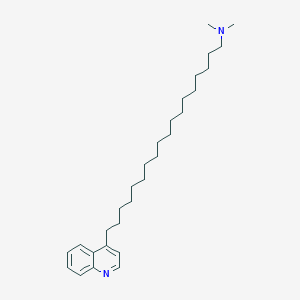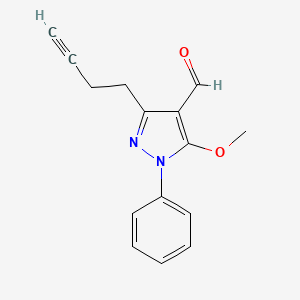
3-(3-Butynyl)-5-methoxy-1-phenylpyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a but-3-ynyl group, a methoxy group, and a phenyl group attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through the cyclization of hydrazines with 1,3-diketones. The but-3-ynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The methoxy group is usually introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition . Additionally, the pyrazole ring can interact with receptor sites, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid.
- 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-methanol.
- 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-nitrile .
Uniqueness
The uniqueness of 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the but-3-ynyl group allows for unique interactions with molecular targets, while the methoxy and aldehyde groups provide additional sites for chemical modification and functionalization .
Eigenschaften
CAS-Nummer |
226070-80-0 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
3-but-3-ynyl-5-methoxy-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H14N2O2/c1-3-4-10-14-13(11-18)15(19-2)17(16-14)12-8-6-5-7-9-12/h1,5-9,11H,4,10H2,2H3 |
InChI-Schlüssel |
AMCZJKYDEVZRSM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NN1C2=CC=CC=C2)CCC#C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207938.png)
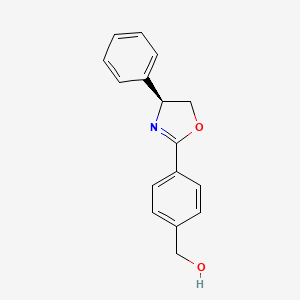
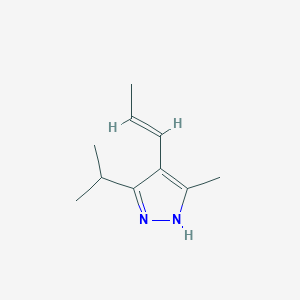


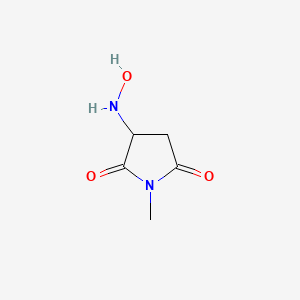
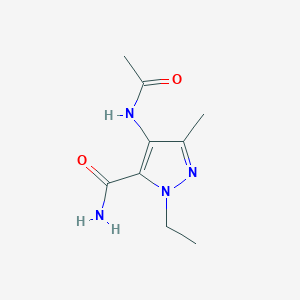
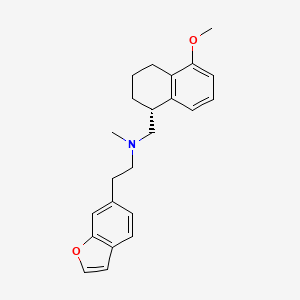
![2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B15207988.png)
![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)
![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)
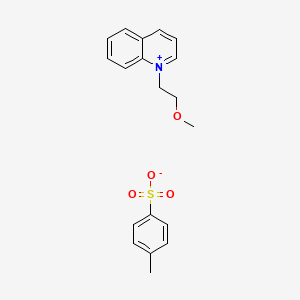
![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)
